(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide is a complex organic compound that features a variety of functional groups, including an indole, a benzodioxole, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide typically involves multi-step organic synthesis. The process may start with the preparation of the indole derivative, followed by the introduction of the benzodioxole group, and finally the formation of the acrylamide linkage. Common reagents used in these steps include halogenated precursors, thiols, and amines, under conditions such as reflux, catalytic hydrogenation, and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary from mild to harsh, depending on the specific transformation required.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound may exhibit pharmacological activity, making it of interest for drug discovery and development. Its potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may interact with these targets through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide: Similar structure but lacks the 4-chlorophenyl group.
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)ethyl)acrylamide: Similar structure but lacks the indole group.
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1H-indol-3-yl)thio)ethyl)acrylamide: Similar structure but lacks the 4-chlorophenyl group and has a different linkage.
Uniqueness
The uniqueness of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, indole moiety, and benzodioxole ring in a single molecule provides a unique scaffold for exploring diverse chemical reactions and biological activities.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O3S/c27-19-9-7-18(8-10-19)25-26(20-3-1-2-4-21(20)29-25)33-14-13-28-24(30)12-6-17-5-11-22-23(15-17)32-16-31-22/h1-12,15,29H,13-14,16H2,(H,28,30)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYBZICEAXYSTN-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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